An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-4-methylphenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-4-methylphenyl)ethanol
Introduction: Contextualizing 2-(3-Fluoro-4-methylphenyl)ethanol in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological target. 2-(3-Fluoro-4-methylphenyl)ethanol emerges as a molecule of interest within this paradigm. As a substituted phenylethanol, its structural motif is prevalent in a variety of biologically active compounds. The presence of both a fluoro and a methyl group on the phenyl ring offers a nuanced profile of electronic and steric features, making a thorough understanding of its physicochemical properties essential for researchers in drug development and chemical synthesis.
This guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Fluoro-4-methylphenyl)ethanol. It is designed to be a practical resource for scientists, offering not only available data but also the underlying scientific principles and detailed experimental protocols for its characterization. The methodologies described herein are grounded in established analytical techniques, ensuring scientific integrity and reproducibility.
Chemical Identity and Molecular Structure
2-(3-Fluoro-4-methylphenyl)ethanol is an aromatic alcohol. Its structure consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an ethanol group at the 1-position. The fluorine atom, being the most electronegative element, acts as a weak electron-withdrawing group through induction, while the methyl group is a weak electron-donating group. The interplay of these substituents governs the molecule's reactivity and physical properties.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(3-Fluoro-4-methylphenyl)ethanol |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)CCO)F |
| InChI Key | Information not available |
| CAS Number | Information not available |
Physicochemical Properties: A Tabulated Summary
Due to the limited availability of experimental data for 2-(3-Fluoro-4-methylphenyl)ethanol in publicly accessible databases, the following table includes a combination of predicted values and data from structurally analogous compounds. This approach provides a scientifically reasoned estimation of its properties, which should be validated experimentally.
| Property | Predicted/Analog Value | Rationale/Analog Compound |
| Melting Point | Not available | Typically, substituted phenylethanols are liquids or low-melting solids at room temperature. |
| Boiling Point | ~220-240 °C | Based on the boiling point of 1-(4-Methylphenyl)ethanol (218-220 °C), with an expected increase due to the fluorine atom. |
| Density | ~1.1 g/mL | Fluorination generally increases the density of organic compounds compared to their non-fluorinated counterparts. |
| Water Solubility | Slightly soluble | The hydroxyl group imparts some water solubility through hydrogen bonding, but the aromatic ring and methyl group are hydrophobic.[2][3][4] The overall solubility is likely to be low. |
| LogP (o/w) | ~2.0 - 2.5 | The fluorine atom will increase lipophilicity compared to the non-fluorinated analog. This is a crucial parameter for predicting drug absorption and distribution. |
| pKa (hydroxyl) | ~14-15 | The acidity of the hydroxyl proton is expected to be similar to that of other benzylic alcohols. |
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(3-Fluoro-4-methylphenyl)ethanol.
Synthesis and Purification
A common synthetic route to prepare 2-(3-Fluoro-4-methylphenyl)ethanol involves the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction. A plausible approach starts from 3-fluoro-4-methylbenzaldehyde.
Diagram of a Potential Synthetic Pathway:
Caption: A potential synthetic route to 2-(3-Fluoro-4-methylphenyl)ethanol.
Step-by-Step Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluoro-4-methylbenzaldehyde in anhydrous diethyl ether.
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Grignard Addition: Cool the flask in an ice bath and add a solution of methylmagnesium bromide in diethyl ether dropwise via the dropping funnel. Maintain the temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(3-Fluoro-4-methylphenyl)ethanol.
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.
Diagram of Analytical Workflow:
Caption: Workflow for the analytical characterization of 2-(3-Fluoro-4-methylphenyl)ethanol.
Detailed Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
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Expected ¹H NMR Signals: Resonances for the aromatic protons (with splitting patterns influenced by the fluorine atom), the methylene protons of the ethanol group, the hydroxyl proton, and the methyl protons.
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Expected ¹³C NMR Signals: Distinct signals for each carbon atom, with carbon-fluorine coupling constants observable for the carbons in proximity to the fluorine atom.
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Expected ¹⁹F NMR Signals: A singlet or a multiplet depending on the coupling with nearby protons. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[5][6][7][8][9]
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or Liquid Chromatography (LC-MS).
-
Obtain the mass spectrum, which will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
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Analyze the fragmentation pattern to further confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid or a thin film on a salt plate using an FTIR spectrometer.
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Expected Characteristic Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C-F stretching bands.
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Determination of Physicochemical Parameters
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Melting and Boiling Point:
-
Determine the melting point using a standard melting point apparatus if the compound is a solid.
-
Determine the boiling point at a specific pressure using distillation apparatus.
-
-
Solubility:
-
Qualitative Assessment: Add a small amount of the compound to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexanes) at room temperature and observe for dissolution.
-
Quantitative Determination (Shake-Flask Method): a. Prepare a saturated solution of the compound in the solvent of interest (e.g., water) by adding an excess of the compound to the solvent and shaking at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium. b. Separate the undissolved solid by centrifugation or filtration. c. Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
-
Lipophilicity (LogP o/w):
-
Shake-Flask Method: a. Prepare a solution of the compound in a mixture of n-octanol and water. b. Shake the mixture vigorously to allow for partitioning of the compound between the two phases. c. After the phases have separated, determine the concentration of the compound in both the n-octanol and water layers using an appropriate analytical technique. d. Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Significance in Drug Development
The physicochemical properties of 2-(3-Fluoro-4-methylphenyl)ethanol are critical predictors of its behavior in a biological system. Its solubility influences formulation and bioavailability, while its lipophilicity (LogP) is a key determinant of its ability to cross cell membranes. The presence of the fluorine atom can block metabolic pathways, potentially increasing the compound's half-life. A thorough characterization of these properties is therefore a prerequisite for any further investigation into its potential as a drug candidate or a building block in medicinal chemistry.
Conclusion
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). CID 160893720 | C18H24O2. Retrieved from [Link]
-
Weldon, C., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8299–8305. Retrieved from [Link]
-
PCCP Blog. (n.d.). PCCP Cover Gallery 2026. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]
-
The Human Metabolome Database. (2012, September 11). Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). Retrieved from [Link]
- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.
-
ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2020, June 29). CHM 132 / Lab 23 / Part B: Solubility and pH of Alcohols. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and characterization of conducting substituted polyanilines. Retrieved from [Link]
-
MDPI. (n.d.). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Retrieved from [Link]
-
RIFM. (2022, July 21). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Retrieved from [Link]
-
Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved from [Link]
-
Chemical Science. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
MDPI. (2025, October 15). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Retrieved from [Link]
-
Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]
